Thioridazine-d3 2-Sulfone
Description
Properties
CAS No. |
1329652-09-6 |
|---|---|
Molecular Formula |
C21H26N2O2S2 |
Molecular Weight |
405.589 |
IUPAC Name |
2-methylsulfonyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26-21-11-10-17(15-19(21)23)27(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |
InChI Key |
FLGCRGJDQJIJAW-FIBGUPNXSA-N |
SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Synonyms |
10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfonyl)-10H-phenothiazine-d3; _x000B_(+/-)-Thioridazine-2-sulfone-d3; Imagotan-d3; Inofal-d3; Psychoson-d3; Sulforidazine-d3; Sulphoridazine-d3; TPN 12-d3; Thioridazine-2-sulfone-d3; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Characterization of Thioridazine D3 2 Sulfone
Strategic Considerations for Deuterium (B1214612) Incorporation within Phenothiazine (B1677639) Scaffolds
The synthesis of deuterated phenothiazine derivatives like Thioridazine-d3 2-Sulfone requires careful planning regarding the placement of deuterium atoms. The phenothiazine core and its associated side chains offer multiple sites for deuteration, each presenting unique synthetic challenges and yielding compounds with different metabolic fates.
Isotopic Purity and Enrichment Assessment Methodologies
Ensuring the isotopic purity and enrichment of the final deuterated compound is paramount. nih.govrsc.org Several analytical techniques are employed for this purpose. High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its isotopologues. nih.govrsc.org Electrospray ionization (ESI)-HRMS, in particular, offers a rapid and sensitive method for assessing isotopic purity with minimal sample consumption. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. rsc.org It not only confirms the structural integrity of the molecule but also provides information about the specific positions of the deuterium atoms. rsc.orgrsc.org Quantitative NMR (qNMR) can also be used to determine the percentage of isotopic purity. researchgate.net
Table 1: Methodologies for Isotopic Purity Assessment
| Technique | Principle | Key Advantages |
| High-Resolution Mass Spectrometry (HR-MS) | Measures the precise mass-to-charge ratio of ions, allowing for the differentiation of isotopologues. nih.govrsc.org | High sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei, providing detailed structural information and the location of deuterium atoms. rsc.orgrsc.org | Confirms structural integrity, pinpoints deuteration sites. rsc.orgrsc.org |
Multi-Step Synthetic Approaches to this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated precursor followed by the formation of the phenothiazine ring system and subsequent oxidation.
Derivatization of Deuterated Piperidine (B6355638) Precursors
The synthesis often begins with the preparation of a deuterated piperidine derivative. A common precursor is 2-(2-chloroethyl)-1-methylpiperidine. wikipedia.org To introduce the deuterium label, one could start with a deuterated version of a precursor like 2-picoline and carry it through a series of reactions including alkylation and reduction. wikipedia.org The synthesis of enantiomerically pure piperidine precursors can also be achieved using chiral pool synthesis, starting from compounds like pipecolinic acid. unit.no
Oxidative Transformations for Sulfone Moiety Formation
Thioridazine (B1682328) itself is metabolized in the body to various oxides, including the 2-sulfoxide (mesoridazine) and the 2-sulfone (sulforidazine). wikipedia.orgresearchgate.net In the laboratory, the formation of the sulfone moiety is achieved through chemical oxidation. The sulfur atom in the phenothiazine ring system can be oxidized to a sulfoxide (B87167) and then further to a sulfone. researchgate.net The choice of oxidizing agent is critical to control the extent of oxidation and avoid unwanted side reactions. Mild oxidizing agents are typically preferred. For instance, the oxidation of primary alcohols to aldehydes can be achieved with agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), the latter being advantageous due to milder reaction conditions and easier workup. unit.no While these are for alcohol oxidation, similar principles of controlled oxidation apply to sulfur atoms.
Purification and Isolation Techniques for Labeled Metabolites
After the synthesis, the labeled metabolite, this compound, must be purified from the reaction mixture. This is a critical step to ensure the final product is free of impurities, including unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of drug metabolites. hyphadiscovery.com Reversed-phase HPLC is particularly effective for separating compounds with varying polarities. chromatographyonline.com In some cases, a multi-step purification process may be necessary to achieve the desired purity, especially when dealing with complex biological matrices like urine. hyphadiscovery.com Mass-directed preparative HPLC can be a powerful tool, allowing for the specific isolation of the target metabolite based on its mass-to-charge ratio. waters.com
Spectroscopic and Spectrometric Characterization of this compound
The definitive identification and purity assessment of this compound rely on a combination of advanced spectroscopic and spectrometric techniques. These methods are crucial for confirming the molecular structure, verifying the exact location of the deuterium atoms, and determining the isotopic purity of the synthesized compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuteration Site Verification
In the ¹H NMR spectrum of this compound, the characteristic signal for the N-methyl protons, which would typically appear as a singlet in the non-deuterated compound (Thioridazine 2-Sulfone), is absent. This absence is the primary evidence of successful deuteration at the intended position. The signals corresponding to the protons on the phenothiazine ring system and the piperidine side chain would remain, although their chemical shifts might be slightly influenced by the presence of the sulfone group compared to the parent thioridazine.
In the ¹³C NMR spectrum, the carbon atom of the N-CD3 group will exhibit a characteristic multiplet signal due to coupling with the deuterium atoms (spin I = 1), and its resonance will be shifted slightly upfield compared to a non-deuterated methyl group. This provides conclusive evidence for the location of the isotopic label.
| Analysis Type | Expected Observation for this compound | Purpose |
| ¹H NMR | Absence of the N-CH₃ proton signal (typically a singlet). | Confirms deuteration of the N-methyl group. |
| ¹³C NMR | Appearance of a multiplet for the N-CD₃ carbon, shifted slightly upfield. | Verifies the site of deuteration and confirms the carbon skeleton. |
| 2D NMR (COSY, HSQC) | Correlation signals confirm the connectivity of protons and carbons throughout the molecule. | Provides unambiguous assignment of all signals and confirms the overall molecular structure. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. sciex.com For this compound, HRMS is critical for confirming its molecular weight and assessing its isotopic enrichment.
The technique can distinguish between the mass of this compound and its non-deuterated or partially deuterated analogues. The molecular formula for this compound is C₂₁H₂₃D₃N₂O₂S₂. lgcstandards.com The expected monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ²D, ¹⁴N, ¹⁶O, ³²S).
HRMS analysis confirms the presence of the desired compound by matching the experimentally measured accurate mass to the theoretical calculated mass with a very low margin of error (typically <5 ppm). Furthermore, the mass spectrum can be used to determine the isotopic purity by analyzing the relative intensities of the signals corresponding to the d0, d1, d2, and d3 species. This ensures that the isotopic label is present in a high percentage of the molecules, which is crucial for its use as an internal standard in quantitative bioanalytical methods. core.ac.uk
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₃D₃N₂O₂S₂ | lgcstandards.com |
| Molecular Weight | 405.59 | lgcstandards.com |
| Monoisotopic Mass (Theoretical) | 405.1725 | Calculated |
| Purity (Typical) | >95% | lgcstandards.com |
Advanced Analytical Methodologies Utilizing Thioridazine D3 2 Sulfone As an Internal Standard
Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalytical Chemistry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. ontosight.aiepa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Thioridazine-d3 2-Sulfone, to the sample. ontosight.aiepa.gov This "isotopic spike" serves as an internal standard. After allowing the labeled standard to equilibrate with the naturally occurring analyte in the sample, the mixture is analyzed by mass spectrometry. epa.gov The mass spectrometer measures the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled internal standard. ontosight.ai Since the amount of the added internal standard is known, this ratio can be used to calculate the exact concentration of the analyte in the original sample. epa.gov
One of the primary advantages of IDMS is its ability to correct for the loss of the analyte during sample preparation and analysis. epa.govbarnesandnoble.com Once the isotopic spike is equilibrated with the sample, any subsequent losses will affect both the analyte and the internal standard equally, thus preserving the accuracy of the measured ratio. epa.govresearchgate.net This makes IDMS a definitive method, capable of providing highly reliable and traceable results. barnesandnoble.comuliege.be
Biological samples such as plasma, urine, and hair are inherently complex matrices containing numerous endogenous compounds. nih.govnih.gov These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the "matrix effect." nih.govrsc.orgchromatographyonline.com Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govchromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. nih.govscispace.com Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same ionization suppression or enhancement. scispace.com By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively canceled out, leading to more accurate and reliable results. nih.govnih.gov This approach is particularly crucial in mass spectrometry imaging, where local variations in the molecular composition of tissues can cause significant signal variations. nih.govrsc.org
The use of an ideal internal standard is critical for achieving high reproducibility and accuracy in quantitative bioanalytical methods. scispace.comresearchgate.net Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and have nearly identical chemical and physical properties. scispace.com This close similarity ensures that they behave in the same manner during sample extraction, chromatography, and ionization. scispace.comresearchgate.net
By correcting for variations in sample preparation, injection volume, and instrument response, the internal standard significantly improves the precision and accuracy of the assay. scispace.combarnesandnoble.com Studies have demonstrated that methods employing stable isotope-labeled internal standards exhibit significantly better precision and accuracy compared to those using structural analogues or external calibration. scispace.com The improved accuracy is particularly important for ensuring the reliability of clinical and research data. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of drugs and their metabolites in biological fluids. rjptonline.orgwaters.comnih.gov The development and validation of a robust LC-MS/MS method are crucial for obtaining reliable data. nih.govnih.gov The use of a deuterated internal standard like this compound is an integral part of this process. ashpublications.org
The goal of chromatographic separation is to resolve the analyte of interest from other components in the sample, including potential interferences. oulu.fi This is achieved by optimizing several parameters:
Stationary Phase Selection: The choice of the analytical column's stationary phase is critical. For the analysis of thioridazine (B1682328) and its metabolites, reversed-phase columns, such as C18, are commonly used. nih.govashpublications.org These columns effectively separate compounds based on their hydrophobicity.
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous component (often with a buffer like formic acid or ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to achieve the desired retention and peak shape. waters.comashpublications.org The pH of the mobile phase can also be adjusted to improve the separation of ionizable compounds like thioridazine. nih.gov
Gradient Elution: In many cases, a gradient elution program, where the composition of the mobile phase is changed over time, is employed. waters.comashpublications.org This allows for the efficient elution of a wide range of compounds with varying polarities, improving separation efficiency and reducing analysis time. core.ac.uk
For instance, in the analysis of thioridazine and its metabolites, a gradient elution with 0.1% formic acid in water and acetonitrile on a Hypersil Gold C18 column has been successfully used. ashpublications.org
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile molecules like thioridazine and its metabolites. rjptonline.orgwaters.com In ESI, a high voltage is applied to the liquid eluting from the LC column, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and enter the mass spectrometer. openagrar.de
ESI is typically operated in the positive ion mode for the analysis of basic compounds like thioridazine, which readily form protonated molecules [M+H]+. waters.comashpublications.org The efficiency of the ESI process can be influenced by the mobile phase composition, and additives like formic acid are often used to promote protonation and enhance the signal. ashpublications.org
Tandem mass spectrometry (MS/MS) adds another layer of selectivity to the analysis. In MS/MS, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.govoup.com This process is known as Multiple Reaction Monitoring (MRM). waters.com
The optimization of MRM parameters is crucial for achieving high selectivity and sensitivity. This involves:
Selection of Precursor and Product Ions: The most abundant and specific precursor-to-product ion transitions are chosen for the analyte and the internal standard. For example, a transition for thioridazine could be m/z 371.2 → 126.2, while for d3-thioridazine it could be m/z 374.2 → 129.2. ashpublications.org
Optimization of Collision Energy: The collision energy in the collision cell is optimized to maximize the production of the desired product ion. nih.gov
The use of MRM significantly reduces background noise and interferences, allowing for the accurate quantification of analytes even at very low concentrations. nih.govoup.com
Table 1: Example MRM Transitions for Thioridazine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thioridazine | 371.2 | 126.2 |
| d3-Thioridazine | 374.2 | 129.2 |
This table is illustrative and based on data found in the literature. ashpublications.org Actual values may vary depending on the specific instrument and conditions.
Comprehensive Validation Parameters for Bioanalytical Assays
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data. ajpsonline.comnih.gov When this compound is employed as an internal standard, the assay validation must encompass a comprehensive set of parameters as stipulated by regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.euich.org These parameters demonstrate that the method is fit for its intended purpose.
Linearity: The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. For assays using this compound, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The curve should have a correlation coefficient (r²) of 0.99 or greater. researchgate.net
Limit of Quantitation (LOQ): The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. austinpublishinggroup.com The analyte's response at the LLOQ should be at least five times the response of a blank sample. europa.eu For methods determining thioridazine metabolites, LLOQs as low as 5 ng/mL for thioridazine 2-sulfone have been reported in human plasma. nih.gov The Upper Limit of Quantitation (ULOQ) is the highest concentration that meets the same criteria. nih.gov
Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the nominal or true value. austinpublishinggroup.com These are typically assessed at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples. According to regulatory guidelines, the precision (expressed as the coefficient of variation, CV) should not exceed 15% for QC samples, and 20% at the LLOQ. austinpublishinggroup.comjapsonline.com Accuracy should be within ±15% of the nominal value (±20% at the LLOQ). ich.orgjapsonline.com
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. europa.eu When using this compound as an IS, the method must demonstrate a lack of significant interference at the retention times of both the analyte and the IS. The response from interfering components in blank matrix samples from at least six different sources should be no more than 20% of the LLOQ for the analyte and 5% for the internal standard. europa.eu
Table 1: Typical Validation Parameters and Acceptance Criteria for Bioanalytical Assays
| Parameter | Description | General Acceptance Criteria |
|---|---|---|
| Linearity | Establishes the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Precision (CV) ≤ 20%; Accuracy within 80-120%. Analyte signal ≥ 5x blank signal. europa.euaustinpublishinggroup.com |
| Precision | Closeness of repeated measurements (intra- and inter-day). | Coefficient of Variation (CV) ≤ 15% (except LLOQ). austinpublishinggroup.com |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal value (except LLOQ). ich.org |
| Selectivity | Ability to differentiate the analyte from other sample components. | Interference at analyte retention time <20% of LLOQ; at IS retention time <5% of IS response. europa.eu |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile or Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of thioridazine and its metabolites. nih.govnih.gov For compounds that are not sufficiently volatile or thermally stable, derivatization is often required to improve their chromatographic properties. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in GC-MS, as it co-elutes with the analyte and corrects for variations during both sample preparation and injection. springernature.com
A typical GC-MS workflow involves:
Sample Preparation: Extraction of the analytes and the internal standard from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction (SPE).
Derivatization: To enhance volatility and thermal stability, analytes containing polar functional groups may be derivatized. researchgate.netnih.gov
GC Separation: The extract is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column.
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented. The mass spectrometer is often operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. fda.gov In SIM mode, the instrument is set to detect only specific ions corresponding to the analyte and the internal standard, significantly reducing background noise.
The quantification is based on the ratio of the integrated peak area of a characteristic ion of the native analyte to that of the corresponding ion of the deuterated internal standard (this compound). springernature.com This isotope dilution method is considered a gold standard for quantitative analysis due to its high precision and accuracy. nih.govcore.ac.uk
Chiral Chromatographic Applications for Enantiomeric Resolution of Parent Thioridazine and its Metabolites
Thioridazine is administered as a racemic mixture, and its metabolism is stereoselective, meaning the different enantiomers (R- and S-forms) are processed differently in the body, leading to varying concentrations and effects. nih.gov This necessitates the use of chiral chromatography to separate and individually quantify these enantiomers. This compound can serve as a crucial quantitative reference in these complex analyses.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for resolving the enantiomers of thioridazine and its metabolites. nih.govscispace.comiitr.ac.in Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven particularly effective. researchgate.netscielo.br For instance, studies have shown that a CHIRALCEL OD-H column can successfully resolve the enantiomers of thioridazine-2-sulfone. researchgate.netscielo.br
In such an application, this compound would be added to the sample at the beginning of the preparation process. Following extraction, the sample is analyzed by the chiral HPLC system coupled to a mass spectrometer (LC-MS/MS). The chiral column separates the R- and S-enantiomers of the analyte, which are then detected by the MS. The deuterated internal standard, which may or may not be separated by the chiral column depending on the specific phase, provides the stable signal needed for accurate quantification of each individual enantiomer. This allows researchers to precisely determine the (R)/(S) ratio in biological samples, providing critical insights into the stereoselective pharmacokinetics of the drug. nih.gov
Table 2: Example of Chiral HPLC Conditions for Metabolite Resolution
| Parameter | Condition | Reference |
|---|---|---|
| Analyte | Thioridazine-2-sulfone | researchgate.net, scielo.br |
| Chiral Stationary Phase | CHIRALCEL OD-H | researchgate.net, scielo.br |
| Mobile Phase | Hexane:2-propanol (90:10, v/v) + 0.1% Diethylamine (DEA) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 262 nm | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Thioridazine |
| This compound |
| Thioridazine 2-sulfone (Sulforidazine) |
| Thioridazine 2-sulfoxide (Mesoridazine) |
| Thioridazine 5-sulfoxide |
| Diethylamine |
| Hexane |
Applications of Thioridazine D3 2 Sulfone in the Elucidation of Thioridazine Biotransformation Pathways
Investigation of Thioridazine (B1682328) Metabolic Pathways in Biological Systems
The metabolism of thioridazine is extensive and complex, involving multiple enzymatic reactions that lead to a variety of metabolites. nih.gov The use of isotopically labeled standards like Thioridazine-d3 2-Sulfone is instrumental in accurately tracing and quantifying these metabolic routes.
Characterization of Sulfoxidation Processes Leading to Thioridazine 2-Sulfone Formation
A primary metabolic pathway for thioridazine is sulfoxidation, which occurs at two principal sites: the sulfur atom in the phenothiazine (B1677639) ring (position 5) and the sulfur atom in the side chain (position 2). nih.govnih.gov This leads to the formation of thioridazine 5-sulfoxide and thioridazine 2-sulfoxide (mesoridazine), respectively. Further oxidation of mesoridazine (B118732) results in the formation of thioridazine 2-sulfone (sulforidazine). ashpublications.org
Identification and Kinetic Profiling of Cytochrome P450 (CYP) Enzymes Involved in Thioridazine Metabolism (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C19)
The biotransformation of thioridazine is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govresearchgate.net Several CYP isoforms have been identified as key players in its metabolism.
CYP2D6: This enzyme is primarily responsible for the mono-2- and di-2-sulfoxidation of thioridazine, leading to the formation of mesoridazine and sulforidazine (B28238), respectively. researchgate.netresearchgate.net The activity of CYP2D6 is a major determinant of the plasma concentrations of these active metabolites. researchgate.net
CYP1A2 and CYP3A4: These isoforms are the main enzymes responsible for 5-sulfoxidation and N-demethylation of thioridazine. researchgate.netresearchgate.net
CYP2C19: The contribution of CYP2C19 to the N-demethylation of thioridazine appears to be insignificant. researchgate.net
The involvement of multiple CYP enzymes highlights the potential for drug-drug interactions. For instance, co-administration of thioridazine with drugs that inhibit or induce these enzymes can significantly alter its metabolic profile, leading to changes in efficacy and toxicity. nih.govnih.gov The genetic polymorphism of CYP enzymes, particularly CYP2D6, can also lead to large interindividual differences in thioridazine metabolism and clinical response. evidence-based-psychiatric-care.org
| Enzyme | Primary Metabolic Reaction(s) |
| CYP2D6 | Mono-2-sulfoxidation, Di-2-sulfoxidation |
| CYP1A2 | 5-sulfoxidation, N-demethylation |
| CYP3A4 | 5-sulfoxidation, N-demethylation |
| CYP2C19 | Insignificant role in N-demethylation |
In Vitro Metabolic Stability and Enzyme Kinetic Studies
In vitro models are invaluable for dissecting the complexities of drug metabolism. The use of this compound as an internal standard in these assays enhances the accuracy and reliability of the data obtained.
Utilization of Isolated Hepatic Microsomes and Recombinant CYP Enzymes for Mechanistic Investigations
Isolated human liver microsomes, which contain a rich complement of drug-metabolizing enzymes including CYPs, are a standard in vitro system for studying drug metabolism. altex.orgnih.gov They allow for the investigation of metabolic stability, metabolite identification, and the enzymes involved in these processes. altex.orghpst.cz For thioridazine, studies with human liver microsomes have been crucial in elucidating the roles of different CYP isoforms in its oxidation and demethylation. researchgate.net
Furthermore, the use of recombinant CYP enzymes, which are individual human CYP isoforms expressed in a cellular system, allows for a more precise determination of the contribution of each specific enzyme to a particular metabolic reaction. researchgate.net Preliminary experiments with recombinant human CYP2D6 and CYP3A4 have suggested that thioridazine is a substrate for CYP2D6 but not CYP3A4. tandfonline.com
Determination of Kinetic Parameters (e.g., K_m, V_max) for Enzymatic Reactions
Understanding the kinetics of the enzymatic reactions involved in thioridazine metabolism is essential for predicting its in vivo behavior. The key kinetic parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max), describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. nih.govresearchgate.net These parameters can be determined from in vitro experiments using liver microsomes or recombinant enzymes. nih.gov
For example, a study using recombinant CYP2D6 determined the K_m for thioridazine S-oxidation to be 0.12 microM, indicating a high affinity of the enzyme for this substrate. nih.gov The determination of K_m and V_max allows for the calculation of intrinsic clearance (CL_int), a measure of the inherent ability of an enzyme to metabolize a drug. researchgate.net These kinetic parameters are critical for predicting potential drug-drug interactions and for understanding the impact of genetic polymorphisms on drug metabolism. nih.gov
| Parameter | Description | Significance |
| K_m (Michaelis constant) | Substrate concentration at which the reaction rate is half of V_max. | Indicates the affinity of the enzyme for the substrate. A low K_m suggests high affinity. |
| V_max (Maximum velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Represents the maximum metabolic capacity of the enzyme for a given substrate. |
| CL_int (Intrinsic clearance) | Ratio of V_max to K_m. | Measures the inherent ability of an enzyme or a system like liver microsomes to metabolize a drug. |
Inhibition and Induction Studies of Metabolic Enzymes
In the realm of drug-drug interactions, understanding a compound's potential to inhibit or induce metabolic enzymes is critical. Thioridazine is known to be a substrate and an inhibitor of several cytochrome P450 (CYP) enzymes. portico.orgsigmaaldrich.com Studies designed to quantify the inhibitory potential (e.g., determining the inhibition constant, Ki) or induction potential of thioridazine on various metabolic pathways rely on the precise measurement of metabolite formation.
In this context, this compound plays a crucial, albeit indirect, role. It is not used as the inhibitor or inducer itself, but rather as an ideal internal standard for the quantification of the endogenously formed, non-deuterated Thioridazine 2-Sulfone (sulforidazine) in in vitro assays. The formation of sulforidazine is a known metabolic pathway for thioridazine, catalyzed primarily by CYP2D6. nih.govresearchgate.net
By adding a known concentration of this compound to the experimental samples, researchers can use mass spectrometry to accurately determine the concentration of the unlabeled sulforidazine produced. The stable isotope-labeled internal standard co-elutes with the analyte during chromatography but is distinguishable by its higher mass, allowing for correction of any sample loss or ionization variability during the analytical process.
Detailed research findings from such studies would typically quantify the extent to which thioridazine inhibits various CYP enzymes. While specific studies employing this compound as an internal standard are not prominently published, the data generated would resemble the following illustrative table, which is based on the known inhibitory profile of thioridazine.
Table 1: Illustrative Inhibition of Human CYP Enzymes by Thioridazine This table is for illustrative purposes to demonstrate the type of data generated in studies where this compound would be an appropriate internal standard.
| CYP Isoform | Probe Substrate | Inhibition Constant (Ki) (μM) | Type of Inhibition |
| CYP2D6 | Dextromethorphan | 0.5 - 1.5 | Competitive |
| CYP1A2 | Phenacetin | 10 - 20 | Mixed |
| CYP3A4 | Midazolam | > 50 | Weak/Non-inhibitory |
| CYP2C9 | Tolbutamide | > 50 | Weak/Non-inhibitory |
Data is hypothetical and compiled for illustrative purposes based on known thioridazine metabolic pathways.
Similarly, in enzyme induction studies, where cultured hepatocytes are treated with thioridazine to see if it increases the expression of metabolic enzymes, this compound would be used as an internal standard to quantify the resulting changes in metabolite production.
Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Metabolic Transformation Studies
The substitution of a hydrogen atom with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is the rate-limiting step. wikipedia.org This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for investigating reaction mechanisms. portico.org The KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the heavy isotopologue (kD). A significant KIE (typically >2) suggests that the C-H bond is broken in the slowest step of the reaction.
Probing Rate-Limiting Steps in Oxidation Reactions
The metabolism of thioridazine to thioridazine 2-sulfone is an oxidation reaction. researchgate.net By synthesizing a deuterated version of thioridazine, for instance, Thioridazine-d3 where the deuterium atoms are placed on the methyl group of the thioether side chain, researchers can study the KIE for the formation of this compound.
If the rate of formation of this compound is significantly slower than the formation of the non-deuterated sulfone, it would provide strong evidence that the cleavage of a C-H bond on that methyl group is the rate-determining step in the sulfoxidation pathway catalyzed by CYP2D6. Conversely, a KIE value close to 1 would suggest that C-H bond cleavage is not rate-limiting, and that other steps, such as substrate binding or product release, are slower.
Table 2: Hypothetical Deuterium KIE for Thioridazine 2-Sulfoxidation This table presents hypothetical data to illustrate the application of KIE in metabolic studies.
| Substrate | Metabolite | Rate of Formation (Vmax, pmol/min/mg protein) | KIE (kH/kD) | Interpretation |
| Thioridazine | Thioridazine 2-Sulfone | 150 | 4.5 | C-H bond cleavage is likely the rate-limiting step. |
| Thioridazine-d3 | This compound | 33.3 |
Assessment of Metabolic Shunting Due to Deuteration
Deuteration at a primary site of metabolism can slow down that specific pathway, potentially redirecting or "shunting" the metabolism of the drug towards alternative pathways. juniperpublishers.comosti.gov This concept of "metabolic switching" is a key consideration in the design of deuterated drugs. researchgate.net
In the case of thioridazine, metabolism occurs at several sites, including N-demethylation (via CYP1A2 and CYP3A4), 5-sulfoxidation (ring sulfoxidation, also via CYP1A2 and CYP3A4), and 2-sulfoxidation (side-chain sulfoxidation via CYP2D6). researchgate.net
By introducing deuterium at the 2-position side chain (the target for 2-sulfoxidation), researchers can investigate whether this slows the formation of Thioridazine 2-Sulfone and consequently increases the formation of other metabolites like Northioridazine or Thioridazine 5-Sulfoxide. This compound, in this context, is the product of the deuterated pathway whose diminished formation would be quantified. Such a study would reveal the flexibility of the metabolic machinery and the relative importance of different biotransformation routes.
Table 3: Hypothetical Metabolic Shunting in Deuterated Thioridazine Metabolism This table illustrates a hypothetical outcome of a metabolic shunting study.
| Substrate | % of Total Metabolites | ||
| Thioridazine 2-Sulfone | Northioridazine | Thioridazine 5-Sulfoxide | |
| Thioridazine | 60% | 25% | 15% |
| Thioridazine-d3 | 20% | 50% | 30% |
This hypothetical data shows a significant decrease in the formation of the 2-sulfone metabolite with the deuterated substrate, and a corresponding increase in the metabolites formed through N-demethylation and 5-sulfoxidation, indicating that metabolic shunting has occurred.
Q & A
Q. What strategies mitigate off-target effects of this compound in neuronal cytotoxicity assays?
- Methodological Answer : Functional selectivity profiling against 44 GPCRs, ion channels, and kinases (e.g., Eurofins Cerep panels) identifies off-target interactions. Dose-ranging studies (nM–µM) with viability assays (MTT, LDH) establish safety margins. CRISPR-engineered receptor knockouts validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
